molecular formula C9H11BN2O3 B13474356 (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid

(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid

Cat. No.: B13474356
M. Wt: 206.01 g/mol
InChI Key: VHCPHILKUVBHOM-UHFFFAOYSA-N
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Description

(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a carbon atom of an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid typically involves the reaction of an indazole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale borylation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also affect its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C9H11BN2O3

Molecular Weight

206.01 g/mol

IUPAC Name

(7-methoxy-2-methylindazol-5-yl)boronic acid

InChI

InChI=1S/C9H11BN2O3/c1-12-5-6-3-7(10(13)14)4-8(15-2)9(6)11-12/h3-5,13-14H,1-2H3

InChI Key

VHCPHILKUVBHOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN(N=C2C(=C1)OC)C)(O)O

Origin of Product

United States

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